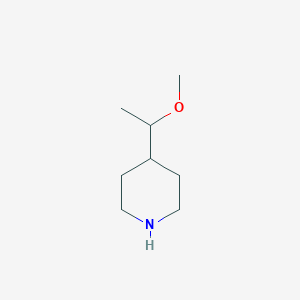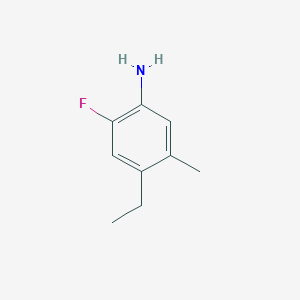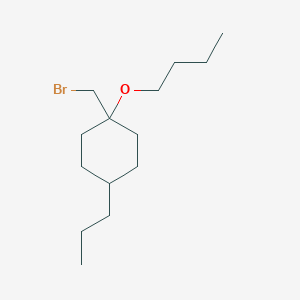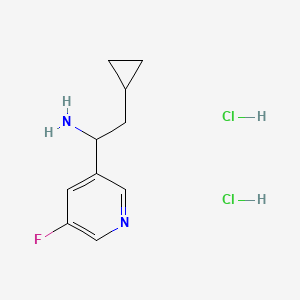
4-(1-Methoxyethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methoxyethyl)piperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines. This compound features a piperidine ring substituted with a 1-methoxyethyl group at the fourth position. Piperidines are known for their significant role in medicinal chemistry and are often found in various pharmaceuticals and natural products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methoxyethyl)piperidine can be achieved through several methods. One common approach involves the alkylation of piperidine with 1-methoxyethyl halides under basic conditions. Another method includes the reductive amination of 4-piperidone with 1-methoxyethylamine in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. The reaction is carried out in a controlled environment to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the hydrogenation step .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-Methoxyethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various alkylated and arylated piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(1-Methoxyethyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-(1-Methoxyethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access . The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
4-Methylpiperidine: A derivative with a methyl group at the fourth position, used in similar applications.
4-Hydroxypiperidine: Contains a hydroxyl group at the fourth position, known for its use in the synthesis of various drugs
Uniqueness: 4-(1-Methoxyethyl)piperidine is unique due to the presence of the 1-methoxyethyl group, which imparts distinct chemical properties and reactivity. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold in drug design and development .
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
4-(1-methoxyethyl)piperidine |
InChI |
InChI=1S/C8H17NO/c1-7(10-2)8-3-5-9-6-4-8/h7-9H,3-6H2,1-2H3 |
Clave InChI |
RTTFTZWSYMOLDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCNCC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoate](/img/structure/B13489792.png)

![4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B13489802.png)


![2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine](/img/structure/B13489822.png)

![2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13489835.png)

